Glycoprotein IIb Fragment (300-312) is a peptide derived from the glycoprotein IIb subunit of the integrin αIIbβ3 complex, which plays a crucial role in platelet aggregation and adhesion. This fragment consists of amino acids 300 to 312 of the glycoprotein IIb sequence, and it is significant for understanding the mechanisms of platelet function and the development of antiplatelet therapies.
Glycoprotein IIb is primarily found in human platelets, where it forms a heterodimer with glycoprotein IIIa. This complex is essential for platelet aggregation during hemostasis and thrombosis. The glycoprotein IIb fragment can be synthesized in vitro for research purposes, allowing scientists to study its properties and functions in detail.
Glycoprotein IIb belongs to the integrin family, specifically classified as an integrin α subunit. It is involved in cellular adhesion processes, particularly in the context of blood coagulation. The full glycoprotein IIb/IIIa complex is classified as a receptor that mediates interactions between platelets and other cells or extracellular matrix components.
The synthesis of Glycoprotein IIb Fragment (300-312) can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
The Glycoprotein IIb Fragment (300-312) has a specific amino acid sequence: Gly-Asp-Gly-Arg-His-Asp-Leu-Leu-Val-Gly-Ala-Pro-Leu. The molecular weight of this fragment is approximately 1,225 Da, with a molecular formula of C57H94N18O18 .
The fragment's structure plays a critical role in its interaction with ligands such as fibrinogen during platelet aggregation processes. The presence of specific residues within this sequence contributes to its binding affinity and specificity.
Glycoprotein IIb Fragment (300-312) participates in several biochemical reactions, primarily involving ligand binding and conformational changes upon activation.
The binding interactions are typically studied using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay (ELISA), which allow for real-time observation of binding kinetics.
The mechanism by which Glycoprotein IIb Fragment (300-312) functions involves several steps:
Studies have shown that inhibition of glycoprotein IIb/IIIa can significantly reduce thrombus formation, highlighting its potential as a therapeutic target in cardiovascular diseases .
Glycoprotein IIb Fragment (300-312) has several applications in biomedical research:
Integrin αIIbβ3 (GPIIb/IIIa) is the most abundant platelet surface receptor, with approximately 50,000–100,000 copies per platelet [8]. As a member of the β3 integrin subfamily, it consists of noncovalently associated αIIb (GPIIb) and β3 (GPIIIa) subunits, each featuring large extracellular domains, single-pass transmembrane regions, and short cytoplasmic tails [3] [8]. This heterodimer functions as a prototypical bidirectional signaling receptor: in resting platelets, it adopts a bent, inactive conformation with low ligand affinity. Upon platelet activation via agonists (e.g., ADP, thrombin), intracellular signals induce a conformational shift to an extended, high-affinity state [5] [8]. The primary physiological ligands for activated αIIbβ3 include fibrinogen, von Willebrand factor (vWF), and fibronectin. Fibrinogen binding is particularly crucial as it enables cross-linking of platelets during aggregation—a fundamental process in hemostasis and thrombosis [3] [8]. Genetic deficiencies in αIIb or β3 subunits result in Glanzmann thrombasthenia, characterized by severely impaired platelet aggregation and bleeding diathesis [4] [8].
Table 1: Core Characteristics of Integrin αIIbβ3
Property | Description |
---|---|
Receptor Name | Integrin αIIbβ3 (GPIIb/IIIa) |
Platelet Copy Number | 50,000–100,000 copies per platelet [8] |
Subunit Composition | αIIb (GPIIb) and β3 (GPIIIa) subunits |
Primary Ligands | Fibrinogen, von Willebrand factor, fibronectin |
Activation Trigger | Agonist-induced inside-out signaling (e.g., ADP, thrombin) |
Biological Role | Mediates platelet aggregation and thrombus formation |
Dysfunction Consequence | Glanzmann thrombasthenia (bleeding disorder) [4] |
The GPIIb subunit (αIIb) is a 120 kDa glycoprotein that undergoes post-translational cleavage into disulfide-linked heavy (110 kDa) and light (23 kDa) chains [4]. Its extracellular domain contains a β-propeller region responsible for ligand recognition, while the transmembrane and cytoplasmic segments participate in inside-out signal transduction [8] [10]. Crucially, the GPIIb subunit harbors specific functional domains essential for αIIbβ3’s ligand-binding specificity. Unlike the closely related integrin αvβ3 (which shares the β3 subunit), αIIbβ3 exhibits distinct peptide recognition patterns and ligand affinity profiles [2] [3]. Biochemical analyses reveal that GPIIb contains four N-glycosylation sites in its heavy chain and one in its light chain, predominantly bearing complex-type glycans. This glycosylation pattern contrasts with GPIIIa, which carries high-mannose glycans, influencing receptor stability and possibly ligand accessibility [4]. The cytoplasmic tail of GPIIb interacts with intracellular adaptors (e.g., talin, kindlin) during inside-out activation, initiating conformational changes that propagate to the extracellular ligand-binding domain [8].
The Glycoprotein IIb Fragment (300–312) was identified through systematic efforts to map the ligand-binding regions of αIIbβ3. Early work demonstrated that synthetic peptides mimicking fibrinogen sequences (e.g., γ-chain dodecapeptide) could inhibit fibrinogen binding to platelets [10]. This prompted investigations into complementary sequences on αIIbβ3. In 1992, Taylor and Gartner identified that the peptide H-Gly-Asp-Gly-Arg-His-Asp-Leu-Leu-Val-Gly-Ala-Pro-Leu-OH (corresponding to residues 300–312 of GPIIb) potently inhibited platelet aggregation and adhesion to fibrinogen, fibronectin, vitronectin, and vWF [1]. Key findings included:
Table 2: Key Properties of Glycoprotein IIb Fragment (300–312)
Property | Description |
---|---|
Amino Acid Sequence | H-Gly-Asp-Gly-Arg-His-Asp-Leu-Leu-Val-Gly-Ala-Pro-Leu-OH (GDGRHDLLVGAPL) [1] [9] |
Molecular Formula | C₅₇H₉₄N₁₈O₁₈ |
Molecular Weight | 1319.48 g/mol [1] |
Peptide Length | 13 amino acids |
Purity (HPLC) | >95–97.7% [1] [9] |
Critical Functional Motif | Arg-His-Asp (RHD) at positions 4–6 [1] [10] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1